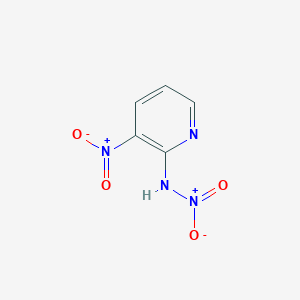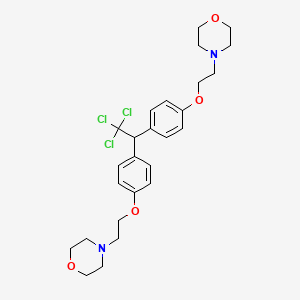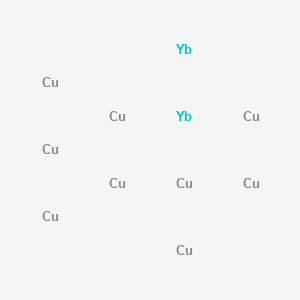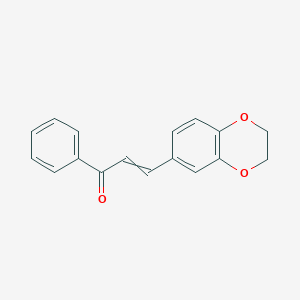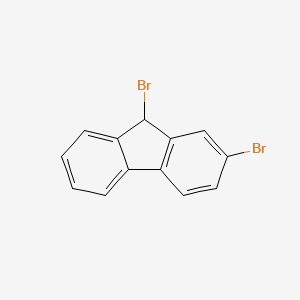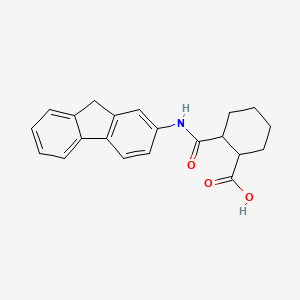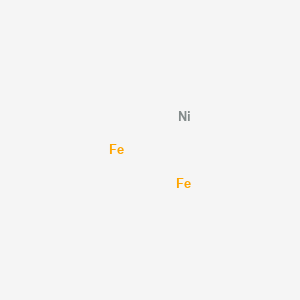
Iron;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron and nickel are transition metals that form a variety of compounds and alloys. These elements are found adjacent to each other in period 4 of the periodic table and share similar chemical and physical characteristics. Iron and nickel are the most abundant elements produced during the final stage of stellar nucleosynthesis in massive stars and are the main constituents of the Earth’s core and iron meteorites . The combination of iron and nickel results in alloys with unique properties, making them valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iron-nickel compounds can be achieved through various synthetic routes. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form iron-nickel alloys . Another method involves the impregnation of nickel on iron-containing mixed oxide supports, which can be reduced to form iron-nickel alloy particles .
Industrial Production Methods: In industrial settings, iron-nickel alloys are often produced through the reduction of mixed metal oxides. The use of oxide precursors containing both nickel and iron ions, such as hydrotalcite-like compounds and perovskites, allows for the controlled composition of the resulting alloy . These methods are optimized to achieve high catalytic performance and resistance to carbon deposition, making them suitable for various industrial applications.
化学反応の分析
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, nickel-iron alloys can be oxidized to form nickel and iron oxides, which can then be reduced back to the metallic state using hydrogen gas . These compounds also participate in catalytic reactions, such as the reforming of hydrocarbons and the oxygen evolution reaction .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The reaction conditions, such as temperature and pressure, play a crucial role in determining the reaction kinetics and the nature of the products formed .
Major Products Formed: The major products formed from the reactions of iron-nickel compounds include various oxides, hydroxides, and metallic alloys. For example, the reduction of nickel and iron oxides with hydrogen gas results in the formation of metallic nickel-iron alloys .
科学的研究の応用
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the reforming of hydrocarbons and the oxygen evolution reaction . In biology and medicine, iron-nickel nanoparticles are investigated for their potential use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, iron-nickel alloys are used in the production of stainless steel, maraging steel, and other specialized materials .
作用機序
The mechanism of action of iron-nickel compounds depends on their specific application. For example, in catalytic reactions, the surface of iron-nickel alloys provides a complex electron environment that facilitates the adsorption and activation of reactant molecules . In biomedical applications, the magnetic properties of iron-nickel nanoparticles allow for targeted drug delivery and imaging . The molecular targets and pathways involved in these mechanisms vary depending on the specific application and the nature of the compound.
類似化合物との比較
Iron-nickel compounds can be compared with other transition metal compounds, such as those containing cobalt. Like iron and nickel, cobalt is a ferromagnetic element and shares similar chemical properties . iron-nickel alloys are unique in their ability to form a wide range of compositions and structures, making them versatile for various applications. Similar compounds include iron-cobalt and nickel-cobalt alloys, which also exhibit ferromagnetic properties and are used in specialized industrial applications .
Conclusion
Iron-nickel compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as ferromagnetism and catalytic activity, make them valuable for various scientific and industrial purposes. Understanding the preparation methods, chemical reactions, and mechanisms of action of these compounds is essential for optimizing their use in different applications.
特性
CAS番号 |
12763-91-6 |
|---|---|
分子式 |
Fe2Ni |
分子量 |
170.38 g/mol |
IUPAC名 |
iron;nickel |
InChI |
InChI=1S/2Fe.Ni |
InChIキー |
CHYOBXPAHUHRLP-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
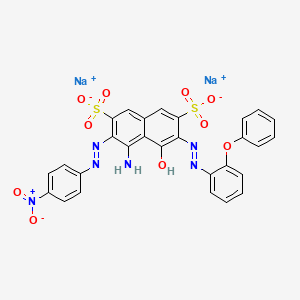
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
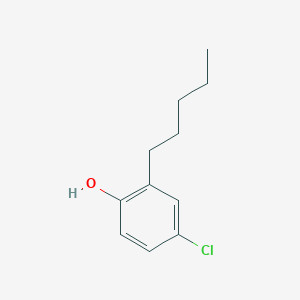
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
